2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction mixture is then acidified, cooled, and the precipitate is filtered and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure and exhibits comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with similar pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Known for its antimicrobial and anticancer activities.
Uniqueness
2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is unique due to its specific combination of pharmacologically active moieties, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C19H15N5OS2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H15N5OS2/c1-25-13-8-6-12(7-9-13)18-21-22-19-24(18)23-17(27-19)11-10-16-20-14-4-2-3-5-15(14)26-16/h2-9H,10-11H2,1H3 |
InChI Key |
CUQNTOVEODQHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.